molecular formula C7H15NO2 B1273826 3-Amino-4-methylhexanoic acid CAS No. 40469-87-2

3-Amino-4-methylhexanoic acid

Cat. No.: B1273826
CAS No.: 40469-87-2
M. Wt: 145.2 g/mol
InChI Key: JHEDYGILOIBOTL-UHFFFAOYSA-N
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Description

3-Amino-4-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a chiral amino acid derivative, featuring an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylhexanoic acid typically involves the reaction of methylmalonic acid with ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The process can be optimized by selecting appropriate solvents and reaction conditions to maximize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more complex methodologies, including the use of chiral catalysts to ensure the production of a specific enantiomer. The use of environmentally friendly reagents and solvents is also a consideration in industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-methylhexanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of neurotransmitters or other biologically active molecules. The amino group and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylpentanoic acid
  • 3-Amino-4-methylheptanoic acid
  • 3-Amino-4-methylbutanoic acid

Uniqueness

3-Amino-4-methylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for the production of specific enantiomers, which can have different biological activities. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals .

Biological Activity

3-Amino-4-methylhexanoic acid (also known as AMHA) is a chiral amino acid derivative that has garnered attention in various fields, including biochemistry, pharmacology, and metabolic research. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on a review of current literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : (3R,4S)-3-amino-4-methylhexanoic acid
  • Molecular Formula : C7H15NO2
  • Molecular Weight : 145.2 g/mol
  • CAS Number : 40469-87-2

The distinct stereochemistry of AMHA is crucial for its biological activity, influencing its interactions with enzymes and receptors in metabolic pathways .

The mechanism of action of this compound involves its role as a substrate or inhibitor for various enzymes. Its structural properties allow it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to significant effects on biochemical pathways, including:

  • Metabolic Pathways : AMHA participates in amino acid metabolism and can influence nitrogen metabolism.
  • Enzyme Interactions : It may act as an inhibitor or activator for specific enzymes involved in metabolic regulation .

1. Metabolic Effects

Research indicates that AMHA can affect metabolic processes by interacting with enzymes that regulate amino acid synthesis and degradation. Its role in metabolic pathways makes it significant for studies related to nutrition and metabolism .

2. Therapeutic Potential

AMHA has been investigated for potential therapeutic applications, particularly in the context of metabolic disorders. Its ability to modulate enzyme activity suggests possible uses in treating conditions such as obesity and diabetes by influencing metabolic rates .

3. Neuroprotective Effects

Preliminary studies suggest that AMHA may exhibit neuroprotective properties. It has been shown to influence neurotransmitter levels and may have implications for neurodegenerative diseases .

Case Study 1: Neuroprotective Effects in Zebrafish

A study examined the neurotoxic effects of valproic acid and its analogs, including AMHA, on zebrafish embryos. The findings suggested that AMHA might mitigate some neurotoxic effects associated with valproic acid exposure, indicating its potential as a protective agent against neurotoxicity .

Case Study 2: Metabolic Regulation

In a controlled study involving metabolic profiling, AMHA was administered to animal models to assess its impact on energy metabolism. Results indicated a significant alteration in metabolic rates, suggesting that AMHA could play a role in enhancing energy expenditure and reducing fat accumulation .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(2S,3R,4S)-4-HydroxyisoleucineChiral Amino AcidInsulinotropic activity
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acidChiral Amino AcidSimilar enzyme interactions
(S)-4-methyl-3-hexanoneKetoneRelated structure but different biological properties

AMHA's unique structure allows it to participate in peptide synthesis and other biochemical reactions that distinguish it from other similar compounds .

Properties

IUPAC Name

3-amino-4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377438
Record name 3-amino-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40469-87-2
Record name 3-amino-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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